4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is an organic compound with the molecular formula C16H19N3O3S.
Preparation Methods
The synthesis of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol to obtain a white crystalline solid .
Chemical Reactions Analysis
4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis . The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons .
Comparison with Similar Compounds
4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-methoxy-N-methyl-N-phenylbenzenesulfonamide: This compound has a similar structure but lacks the phenethylcarbamimidoyl group, which may result in different biological activities.
4-methoxy-N-(1-naphthyl)benzenesulfonamide: This derivative has a naphthyl group instead of the phenethyl group, which can affect its binding affinity and selectivity towards specific enzymes.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-14-7-9-15(10-8-14)23(20,21)19-16(17)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULOQKLOGGLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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